REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[CH3:6][N:7]([CH3:8])[CH2:9][CH2:10][N:11]([CH3:12])[CH3:13].[Cl:25][C:26]([C:27]([Cl:28])([Cl:29])[Cl:30])([Cl:31])[Cl:32].[ClH:33].[F:14][c:15]1[c:16]([C:17](=[O:18])[OH:19])[cH:20][cH:21][c:22]([F:24])[cH:23]1.[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[OH2:45]>>[F:14][c:15]1[c:16]([C:17](=[O:18])[OH:19])[cH:20][cH:21][c:22]([F:24])[c:23]1[Cl:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(F)c(Cl)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |